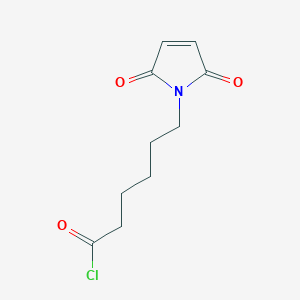6-Maleimidocaproic chloride
CAS No.:
Cat. No.: VC13856271
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12ClNO3 |
|---|---|
| Molecular Weight | 229.66 g/mol |
| IUPAC Name | 6-(2,5-dioxopyrrol-1-yl)hexanoyl chloride |
| Standard InChI | InChI=1S/C10H12ClNO3/c11-8(13)4-2-1-3-7-12-9(14)5-6-10(12)15/h5-6H,1-4,7H2 |
| Standard InChI Key | GGHVZKXIPULPLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)N(C1=O)CCCCCC(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a maleimide ring (C₄H₂O₂N) fused to a six-carbon aliphatic chain terminating in an acid chloride group. This configuration provides two distinct reactive sites:
-
Maleimide moiety: Undergoes Michael addition with thiol groups at pH 6.5-7.5 to form stable thioether bonds
-
Acid chloride terminus: Reacts with primary amines under mild conditions to generate amide linkages
The molecular weight of 229.66 g/mol and chlorine substitution at the terminal carboxyl group enhance reactivity compared to its carboxylic acid counterpart (6-maleimidocaproic acid, 211.21 g/mol) .
Table 1: Comparative physicochemical properties
| Property | 6-Maleimidocaproic chloride | 6-Maleimidocaproic acid |
|---|---|---|
| Molecular formula | C₁₀H₁₂ClNO₃ | C₁₀H₁₃NO₄ |
| Molecular weight | 229.66 g/mol | 211.21 g/mol |
| Reactive groups | Maleimide, acid chloride | Maleimide, carboxylic acid |
| Storage conditions | Argon atmosphere, -20°C | Lyophilized, -20°C |
| Water solubility | Reacts exothermically | 5-10 mg/mL in PBS |
Spectroscopic Fingerprints
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, maleimide vinyl), 3.50 (t, J=6.8 Hz, 2H, CH₂-N), 2.33 (t, J=7.2 Hz, 2H, CH₂-COCl)
-
¹³C NMR (100 MHz, CDCl₃): δ 170.5 (COCl), 134.8 (maleimide C=C), 35.0 (CH₂-N), 28.9 (CH₂-CH₂-COCl)
Mass spectrometry (HR-ESI) shows a molecular ion peak at m/z 229.0534 [M+H]⁺, confirming the molecular formula .
Synthetic Methodology and Optimization
Production from 6-Maleimidocaproic Acid
The chloride derivative is synthesized through acyl chloride formation using thionyl chloride (SOCl₂) under controlled conditions:
-
Reaction Setup:
-
6-Maleimidocaproic acid (1 eq) dissolved in anhydrous dichloromethane
-
SOCl₂ (1.2 eq) added dropwise at 0°C under argon
-
Catalytic dimethylformamide (0.1 eq) introduced to accelerate reaction
-
-
Process Parameters:
Critical Control Points:
-
Moisture exclusion (<50 ppm H₂O) prevents hydrolysis side reactions
-
Strict temperature control minimizes maleimide ring decomposition
-
Excess SOCl₂ removal via rotary evaporation under reduced pressure
Purification Strategies
Three-stage purification ensures pharmaceutical-grade quality:
-
Solvent Extraction: Dichloromethane/ice-cold water partition removes residual SOCl₂
-
Chromatography: Silica gel column with hexane:ethyl acetate (3:1) gradient elution
-
Crystallization: Low-temperature recrystallization from dry diethyl ether
Biomedical Applications and Recent Advancements
Anticancer Drug Modifications
A landmark study demonstrated enhanced cytostatic activity through ginsenoside Rh₂ conjugation:
-
Conjugate Design: 6-Maleimidocaproic chloride spacer linked to Rh₂ at C-3' and C-6' positions
-
Biological Impact:
Mechanistic Insight: The 9.4 Å spacer arm length (caproic chain) optimizes cell membrane penetration while maintaining target binding affinity .
Analytical Method Development
HPLC Quantification
Method Parameters:
-
Column: C18, 150 × 4.6 mm, 3.5 μm
-
Mobile phase: Acetonitrile/0.1% TFA (65:35)
-
Flow rate: 1.0 mL/min
-
Detection: UV 220 nm
-
Retention time: 6.8 ± 0.2 min
Validation Metrics:
-
Linearity: R² = 0.9998 (1-100 μg/mL)
-
LOD/LOQ: 0.15/0.5 μg/mL
Kinetic Studies
Stopped-flow analysis revealed second-order reaction kinetics:
-
With n-butylamine: k₂ = 2.3 × 10³ M⁻¹s⁻¹ (25°C, pH 8.0)
-
With glutathione: k₂ = 5.8 × 10² M⁻¹s⁻¹ (37°C, pH 7.4)
Activation energy calculations (Arrhenius plot) yielded Eₐ = 45.2 kJ/mol for amine coupling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume